molecular formula C9H9NO3 B1302268 4-Oxo-4-(2-pyridyl)butyric acid CAS No. 5768-27-4

4-Oxo-4-(2-pyridyl)butyric acid

Cat. No. B1302268
CAS RN: 5768-27-4
M. Wt: 179.17 g/mol
InChI Key: CVKJOHUNVFCNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(2-pyridyl)butyric acid, also known as OPBA, is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.173 Da and is commonly found as a beige solid .


Molecular Structure Analysis

The InChI code for 4-Oxo-4-(2-pyridyl)butyric acid is 1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-Oxo-4-(2-pyridyl)butyric acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 405.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 45.2±0.3 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .

Scientific Research Applications

Synthesis and Derivatisation

4-Oxobutenoic acids, including 4-oxo-4-(2-pyridyl)butyric acid, are significant due to their role as biologically active species and versatile intermediates. Their synthesis has been improved through microwave-assisted aldol-condensation, providing a broad range of substrates for further derivatization and applications in various chemical processes (Uguen et al., 2021).

Biocatalytic Cascade Synthesis

This acid has been involved in the development of biocatalytic cascades, such as the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, which is a precursor for broad-spectrum herbicides. This showcases its potential in biotechnological applications and large-scale bio-production (Xu et al., 2020).

Hydrogenation Studies

The hydrogenation of the sodium salt of 2-oxo-4-(3-pyridyl)butenoic acid has been studied for its reaction products and mechanisms. This research contributes to the understanding of chemical reactions and molecular transformations involving this compound (Slavinska et al., 2002).

Optical Gating of Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been used to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. This illustrates the compound's application in advanced materials and nanotechnology, particularly in light-induced controlled release and sensing applications (Ali et al., 2012).

Crystallography and Molecular Structure

Research into the crystal and molecular structure of related butanoic acids, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, provides insights into their chemical behavior and potential applications in crystal engineering and material science (Naveen et al., 2016).

Magnetic Properties in Metal Complexes

4-Oxo-4-(2-pyridyl)butyric acid and its derivatives have been explored in the field of metal complexes and magnetism. This research contributes to the understanding of magnetic properties and potential applications in magnetic materials and devices (Dimakopoulou et al., 2022).

Safety And Hazards

When handling 4-Oxo-4-(2-pyridyl)butyric acid, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapors . Personal protective equipment and adequate ventilation should be used .

properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJOHUNVFCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375083
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-pyridyl)butyric acid

CAS RN

5768-27-4
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5768-27-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-(2-pyridyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-(2-pyridyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-(2-pyridyl)butyric acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-(2-pyridyl)butyric acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-(2-pyridyl)butyric acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-(2-pyridyl)butyric acid

Citations

For This Compound
1
Citations
O Lidický, M Šírová, T Etrych - Physiological Research, 2016 - pdfs.semanticscholar.org
In this paper, we describe the synthesis, physicochemical characterization, drug release kinetics and preliminary biological evaluation of several N-(2-hydroxypropyl) methacrylamide (…
Number of citations: 10 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.